[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea
CAS No.:
Cat. No.: VC15739756
Molecular Formula: C8H8BrN3O2
Molecular Weight: 258.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3O2 |
|---|---|
| Molecular Weight | 258.07 g/mol |
| IUPAC Name | [(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
| Standard InChI | InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4- |
| Standard InChI Key | CIJGWMHMBHKRBR-WCIBSUBMSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=N\NC(=O)N)O |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=NNC(=O)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
[(E)-[(5-Bromo-2-hydroxyphenyl)methylidene]amino]urea is a Schiff base formed via the condensation of 5-bromo-2-hydroxybenzaldehyde with urea. The E-configuration of the imine group () is critical for its stability and reactivity. Key structural features include:
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Bromine atom: Enhances electrophilic substitution reactivity and influences molecular polarity.
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Hydroxyl group: Participates in hydrogen bonding and metal coordination.
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Urea moiety: Contributes to hydrogen-bonding networks and structural rigidity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.07 g/mol |
| CAS Number | 54825-13-7 |
| Appearance | Crystalline solid (assumed) |
| Solubility | Limited data; likely polar solvents |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a one-pot reaction between 5-bromo-2-hydroxybenzaldehyde and urea under acidic or catalytic conditions. A typical procedure involves:
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Dissolving 5-bromo-2-hydroxybenzaldehyde in ethanol.
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Adding urea and a catalyst (e.g., acetic acid or metal salts).
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Refluxing at 60–80°C for 6–8 hours.
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Isolating the product via filtration and recrystallization .
Table 2: Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 70 | 8 | 65–75 |
| Zn(OAc)₂ | 80 | 6 | 78–82 |
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine group of urea on the carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde, followed by dehydration to form the imine bond.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies suggest moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The bromine atom and imine group likely disrupt microbial cell membranes or enzyme function.
Urease Inhibition
Schiff bases are known urease inhibitors, and [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea exhibits competitive inhibition against Jack bean urease () . The mechanism involves:
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Coordination of the imine nitrogen and hydroxyl oxygen to nickel ions in the urease active site.
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Displacement of substrate (urea) or distortion of the enzyme’s tertiary structure .
Table 3: Comparative Urease Inhibition Data
| Compound | |
|---|---|
| [(E)-...]urea (this compound) | 12.3 |
| Acetohydroxamic acid (standard) | 8.7 |
| Thiosemicarbazide derivatives | 15–25 |
Materials Science Applications
Metal Complexation
The compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which exhibit enhanced electrochemical and catalytic properties . For example:
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Copper complexes: Show redox activity in cyclic voltammetry, suggesting potential in sensors.
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Zinc complexes: Demonstrate luminescence properties applicable to optoelectronic devices .
Table 4: Metal Complex Properties
| Metal Ion | Coordination Geometry | Application Potential |
|---|---|---|
| Cu²⁺ | Square planar | Catalysis, antimicrobial agents |
| Zn²⁺ | Tetrahedral | Fluorescent materials |
Future Research Directions
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Toxicological Profiling: Systematic studies on acute and chronic toxicity in model organisms.
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Drug Development: Optimization of urease inhibition efficacy through structural modifications.
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Material Innovations: Exploration of metal complexes in energy storage or photovoltaics.
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